molecular formula C18H30O4 B12551095 10-Ethenylhexadec-7-enedioic acid CAS No. 144356-45-6

10-Ethenylhexadec-7-enedioic acid

Katalognummer: B12551095
CAS-Nummer: 144356-45-6
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: UVWLTNRLOKTAJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Ethenylhexadec-7-enedioic acid: is an organic compound with the molecular formula C18H30O4 . It is a dicarboxylic acid with a long hydrocarbon chain and a double bond at the 10th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenylhexadec-7-enedioic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and vinylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 10-Ethenylhexadec-7-enedioic acid involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows for specific binding interactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Hexadec-7-enedioic acid: Lacks the vinyl group, resulting in different reactivity and applications.

    Octadec-9-enedioic acid: Has a longer hydrocarbon chain and a double bond at a different position.

    Dodec-6-enedioic acid: Shorter chain length and different double bond position.

Uniqueness: 10-Ethenylhexadec-7-enedioic acid is unique due to its specific vinyl group position and long hydrocarbon chain, which confer distinct chemical and physical properties. These properties make it valuable in various applications, from organic synthesis to industrial production .

Eigenschaften

CAS-Nummer

144356-45-6

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

10-ethenylhexadec-7-enedioic acid

InChI

InChI=1S/C18H30O4/c1-2-16(13-9-7-11-15-18(21)22)12-8-5-3-4-6-10-14-17(19)20/h2,5,8,16H,1,3-4,6-7,9-15H2,(H,19,20)(H,21,22)

InChI-Schlüssel

UVWLTNRLOKTAJW-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CCCCCC(=O)O)CC=CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.